molecular formula C13H11N3O B1215688 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile CAS No. 80047-23-0

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile

Cat. No.: B1215688
CAS No.: 80047-23-0
M. Wt: 225.25 g/mol
InChI Key: QFXODFMMECIZAR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile is a high-purity bipyridine-based chemical compound intended for research and development applications. This compound is a close structural analog of Milrinone, a known cardiotonic agent and selective phosphodiesterase III (PDE-III) inhibitor used in the treatment of acute decompensated heart failure . By inhibiting PDE-III, such compounds lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which produces positive inotropic (increased contractility) and vasodilatory effects in cardiac tissue . The specific substitution pattern of the methyl groups at the 1 and 2 positions of the bipyridine core makes this compound a valuable subject for structure-activity relationship (SAR) studies. Research into this and similar bipyridine derivatives can provide critical insights into the conformational requirements for binding to enzymatic targets and optimizing pharmacological activity . It serves as a key intermediate in medicinal chemistry for the design and synthesis of novel therapeutic agents. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,6-dimethyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-12(10-3-5-15-6-4-10)7-11(8-14)13(17)16(9)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXODFMMECIZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230049
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80047-23-0
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. For instance, the reaction may involve the use of a pyridine-3-carbonitrile derivative with a methylating agent in the presence of a base to introduce the methyl groups. Subsequent oxidation and cyclization steps are employed to form the bipyridine structure and introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Structural Characteristics

The compound exhibits unique conformational properties that influence its reactivity and interaction with biological systems. Notably, the twist angle around the bipyridine C(1)-C(1') bond is 66.6 degrees in its free base form and 44.1 degrees in its hydrobromide salt form, indicating significant conformational flexibility .

Medicinal Chemistry

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, particularly in the formation of complexes with transition metals. Its ability to coordinate with metals like iron has been explored for applications in catalysis and materials science. The synthesized ligands have shown promising results in enhancing the stability and reactivity of metal complexes .

Molecular Docking Studies

Recent molecular docking studies have demonstrated that derivatives of this compound can effectively bind to specific protein targets involved in disease pathways. For instance, compounds derived from this bipyridine have shown binding affinities for the PqsR protein of Pseudomonas aeruginosa, indicating potential use in developing new antimicrobial strategies .

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis pathways to create more complex structures. Improved synthetic routes have been developed to enhance yields and reduce by-products during the synthesis of bipyridine derivatives .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various derivatives of this compound assessed their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound revealed that complexes formed with iron(II) showed enhanced catalytic activity in oxidation reactions. The stability of these complexes was attributed to the strong chelating ability of the bipyridine moiety .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of the Target Compound and Analogues
Compound Name Molecular Formula Crystal System Space Group Torsion Angle (°) Key Functional Groups
Target Compound (Free Base) C₁₃H₁₁N₃O Monoclinic P21/c 66.6 Methyl, oxo, nitrile
Target Compound (HBr Salt) C₁₃H₁₂N₃O⁺·Br⁻·H₂O Orthorhombic Pbca 44.1 Protonated N, Br⁻, H₂O
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile C₁₁H₈N₄OS Not reported Not reported Not reported Phenyl, sulfanyl, nitrile
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ Not reported Not reported Not reported Butyl, hydroxy, methyl, nitrile

Key Observations :

  • The target compound’s bipyridine system distinguishes it from pyrimidine-based analogues (e.g., the compound in ), which exhibit different ring strain and hydrogen-bonding capabilities due to their single-ring sulfur substitution.

Functional Group Influence on Reactivity and Bioactivity

  • Nitrile Group : Present in all compared compounds, the nitrile group contributes to dipole interactions and metabolic stability. In the target compound, it enhances binding to PDE III enzymes .
  • Protonation Effects : Protonation at N(4)' in the hydrobromide salt increases the compound’s solubility and ionic interactions, critical for its pharmaceutical formulation .
  • Sulfanyl vs. Oxo Groups : The sulfanyl group in introduces nucleophilic reactivity, absent in the target compound’s oxo group, which participates in hydrogen bonding .

Key Observations :

  • The target compound and Theophylline both inhibit PDE enzymes but target different isoforms (PDE III vs. PDE IV), leading to distinct therapeutic outcomes .
  • Unlike HOMeIQ , the target compound lacks mutagenic properties, underscoring the safety of its structural design.

Biological Activity

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile, also known as 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile (CAS Number: 78415-72-2), is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H9N3O
  • Molecular Weight : 211.23 g/mol
  • Purity : 95%

Research indicates that compounds similar to 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine derivatives exhibit various biological activities through multiple mechanisms:

  • Inhibition of Protein Interactions : Some studies highlight the ability of bipyridine derivatives to inhibit protein-protein interactions (PPIs), particularly in cancer models. For instance, inhibitors targeting the BCL6 protein have shown promise in disrupting its interaction with co-repressors, leading to tumor suppression .
  • Antimicrobial Activity : Certain derivatives demonstrate significant antimicrobial properties against various pathogens. For example, related compounds have been reported to exhibit bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
  • Cytotoxic Effects : There is evidence indicating that some bipyridine derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine derivatives:

Study ReferenceBiological ActivityIC50 / EC50Target
Inhibition of BCL6Not specifiedCancer cells
AntimicrobialVaries by strainBacterial pathogens
Cytotoxicity348.9 µME. coli DHFR

Case Study 1: Inhibition of BCL6

In a recent study focusing on the inhibition of BCL6—a transcriptional repressor implicated in diffuse large B-cell lymphoma—derivatives similar to 1,2-Dimethyl-6-oxo were found to disrupt the PPI between BCL6 and its co-repressors. This disruption led to a significant reduction in tumor growth in xenograft models following oral administration .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various bipyridine derivatives against common bacterial strains. The study found that specific modifications to the bipyridine structure enhanced antibacterial activity significantly compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multicomponent condensation reactions. A typical approach involves refluxing precursors (e.g., substituted acetophenones, aldehydes, and cyanoacetate derivatives) with ammonium acetate as a catalyst in ethanol. For example, analogous pyridinecarbonitriles were synthesized by heating reactants for 10–20 hours, followed by crystallization using DMF/ethanol mixtures . Purification often involves sequential washing with ethanol and water to remove unreacted intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretching at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What preliminary biological activities have been reported for structurally related carbonitrile derivatives?

  • Methodological Answer : Analogous dihydropyridine/pyrimidine-5-carbonitriles exhibit anti-inflammatory and antimicrobial properties. For example, 4,5-dihydropyrimidine-5-carbonitriles showed inhibition of cyclooxygenase-2 (COX-2) and bacterial growth (e.g., S. aureus MIC: 8–32 µg/mL) in assays using carrageenan-induced edema and disc diffusion methods . These activities suggest potential pathways to explore for the target compound.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key variables include:

  • Catalyst selection : Ammonium acetate enhances cyclization efficiency .
  • Solvent systems : Ethanol or DMF/ethanol mixtures improve solubility and crystallization .
  • Reaction time : Extended reflux (15–20 hours) maximizes conversion in sluggish steps .
  • Purification : Gradient recrystallization removes byproducts (e.g., unreacted aldehydes) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. To address this:

  • Standardize assays : Use consistent models (e.g., murine inflammation assays ) and controls.
  • Validate purity : Recharacterize compounds via HPLC or elemental analysis .
  • Compare analogs : Test derivatives (e.g., 5-acetyl-2-amino-6-oxo variants ) to isolate structure-activity relationships.

Q. What advanced spectroscopic techniques elucidate tautomerism in 6-oxo-dihydropyridine systems?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in solid-state structures .
  • Dynamic NMR : Monitors tautomerization in solution by variable-temperature studies (e.g., coalescence of proton signals) .
  • DFT calculations : Predicts energetically favored tautomers using computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile

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